molecular formula C20H11F3N2O B2530282 7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone CAS No. 339009-71-1

7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No. B2530282
CAS RN: 339009-71-1
M. Wt: 352.316
InChI Key: YUGOSUFLAXCLID-UHFFFAOYSA-N
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Description

The compound 7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone is a derivative of phthalazinone, which is a heterocyclic compound that has been studied for its potential use in antiatherosclerotic agents and high-performance polymers. Phthalazinone derivatives are known for their diverse biological activities and their role in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of phthalazinone derivatives, such as the fluorine-substituted compounds, can be challenging due to the tendency of these compounds to undergo intramolecular cyclization, which can lead to poor yields. In the synthesis of 5-substituted derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone, methods such as nitration, reductive amination, and diazonium decomposition were employed. However, the fluorine compound specifically was obtained in poor yield, indicating the need for optimized synthesis methods to improve the production of such fluorinated phthalazinones .

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by the presence of the phthalazinone core, which can be further modified with various substituents. In the case of this compound, the molecule would include fluorine atoms and phenyl groups attached to the phthalazinone core. These structural modifications can significantly influence the physical and chemical properties of the compound, as well as its potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Phthalazinone derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of these compounds can be influenced by the substituents present on the phthalazinone core. For instance, the presence of fluorine atoms can affect the electron distribution within the molecule, potentially altering its reactivity in subsequent chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives are crucial for their practical applications. For example, the introduction of bis-phthalazinone moieties into N-heterocyclic poly(aryl ether ketone ketone)s results in polymers with excellent thermal stability, high glass-transition temperatures (ranging from 240–290°C), and favorable mechanical properties. These polymers exhibit good solubility in solvents like chloroform and N-methyl-2-pyrrolidone (NMP), as well as excellent film-forming properties. The presence of pendent phenyl groups and bis-phthalazinone units contributes to the enhanced mobility of molecular chains, solubility, thermo-resistance, and mechanical strength of the copolymers .

Scientific Research Applications

Synthesis and Polymer Applications

  • Poly(phthalazinone)s Synthesis : High molecular weight poly(phthalazinone)s with high glass transition temperatures have been synthesized through a novel N−C coupling reaction, demonstrating their potential in engineering plastics and membrane materials due to their distinguished thermal properties and solubility in common solvents (Yoshida & Hay, 1995).

Membrane and Separation Technologies

  • Fuel Cell Membranes : Sulfonated poly(aryl ether) polymers containing phthalazinone units have been synthesized, showing excellent film-forming properties, moderate proton conductivity, and good thermal and chemical stability, making them promising candidates for proton exchange membrane fuel cells (Jin & Zhu, 2018).
  • Gas Membrane Separation : Poly(phthalazinone ether sulfone ketone) copolymers have been developed for gas separation applications, with certain formulations exhibiting excellent gas separation properties, indicating their potential as membrane materials for high-temperature gas separation (Jian, Dai, Zeng, & Xu, 1999).

Optical and Electronic Applications

  • Optical Waveguides : Fluorinated phthalazinone monomers and their polymers have been explored for their solubility, thermal properties, and potential applications in optical waveguides, showing that these polymers have promising characteristics for use in optical materials due to their good solubility in aprotic solvents and excellent thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).

High-Performance Materials

  • Thermal and Mechanical Properties : The synthesis of novel poly(phthalazinone ether sulfone ketone)s and their melt flow properties have been investigated, highlighting the high glass transition temperatures and excellent thermooxidative properties of these polymers, making them suitable for high-performance applications (Meng, Hay, Jian, & Tjong, 1997).

properties

IUPAC Name

7-fluoro-2,4-bis(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)20(26)25(24-19)16-8-5-14(22)6-9-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGOSUFLAXCLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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